2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes:
- Position 3 substituent: A 2-methoxy-5-methylphenyl group, contributing steric bulk and electron-donating properties via the methoxy group.
- Acetamide side chain: The N-((tetrahydrofuran-2-yl)methyl) group introduces a cyclic ether moiety, which may improve solubility and metabolic stability compared to purely aromatic substituents .
Properties
IUPAC Name |
2-[[3-(2-methoxy-5-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-9-10-20(32-2)19(12-15)29-24(31)23-22(17-7-3-4-8-18(17)27-23)28-25(29)34-14-21(30)26-13-16-6-5-11-33-16/h3-4,7-10,12,16,27H,5-6,11,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVDTFFHRPLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmaceutical research. This article aims to explore the biological activity of this compound through available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The structural features include a pyrimidine ring and a thioether linkage, which are known to influence the biological activity of similar compounds.
Antiviral Activity
Recent studies have indicated that heterocyclic compounds, particularly those containing pyrimidine structures, exhibit significant antiviral properties. For instance, derivatives similar to the target compound have shown efficacy against various viral targets by inhibiting viral replication pathways. In vitro studies demonstrated that certain pyrimidine derivatives can inhibit the NS5B RNA polymerase of Hepatitis C virus (HCV), suggesting a potential mechanism for antiviral activity .
Antimicrobial Properties
The compound's thioether and pyrimidine moieties may also contribute to antimicrobial activity. Research on related compounds indicated that thiazolidinone derivatives exhibited strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that similar structural features in our target compound could yield comparable antimicrobial effects.
Cytotoxicity and Anticancer Potential
Investigations into the cytotoxic effects of related compounds have shown promise in cancer treatment. For example, certain indole-based compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways . The presence of the indole structure in our target compound may similarly influence its anticancer properties.
Case Studies
- Antiviral Efficacy : A study evaluated a series of pyrimidine derivatives for their ability to inhibit HCV replication. Compounds with structural similarities to our target demonstrated IC50 values ranging from 0.35 μM to 1.2 μM against NS5B polymerase . This highlights the potential for our compound to exhibit similar antiviral activity.
- Antimicrobial Activity : In a comparative study, pyrazole derivatives were synthesized and tested for antimicrobial properties. The most active derivatives showed MIC values as low as 0.22 μg/mL against resistant strains of bacteria . Such findings suggest that our compound could be tested for similar antimicrobial efficacy.
- Cytotoxic Studies : A recent investigation into thiazolidinone derivatives revealed significant cytotoxicity against leukemia cell lines, with GI50 values indicating effective growth inhibition at low concentrations . This provides a precedent for exploring the anticancer potential of our target compound.
Data Table: Summary of Biological Activities
| Biological Activity | Compound Type | Target | IC50/MIC Values |
|---|---|---|---|
| Antiviral | Pyrimidine | HCV NS5B | 0.35 - 1.2 μM |
| Antimicrobial | Pyrazole | Staphylococcus aureus | 0.22 μg/mL |
| Cytotoxic | Thiazolidinone | Leukemia Cells | GI50 < 1 μM |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with structural similarities to 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide. These derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives against multiple strains, revealing that modifications in the indole structure significantly influenced their efficacy. The compound's ability to inhibit bacterial growth suggests a promising avenue for developing new antibiotics. Notably, minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM have been reported against strains such as Staphylococcus aureus and Escherichia coli.
In Silico Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that it may act as a potential inhibitor for enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and their implications for physicochemical and biological properties:
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., methoxy, methyl) : Improve solubility and may reduce oxidative metabolism .
- Electron-Withdrawing Groups (e.g., Cl, CF3O) : Enhance binding affinity to hydrophobic targets but may increase metabolic stability .
- Heterocyclic Side Chains (e.g., tetrahydrofuran, furan) : Balance lipophilicity and solubility, with tetrahydrofuran offering better conformational flexibility than rigid aromatic groups .
Methodological Considerations for Comparative Analysis
- Similarity Metrics : Structural similarity is assessed via topological descriptors (e.g., connectivity indices) and electronic parameters (e.g., Hammett constants) .
- Virtual Screening Relevance : The shared pyrimidoindole core allows scaffold-hopping strategies, while side-chain modifications fine-tune target selectivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires multi-step protocols. A common approach involves:
Core heterocycle formation : Refluxing precursors (e.g., substituted indoles or pyrimidines) with acetic acid and sodium acetate, as demonstrated in thiazole-ring formation .
Thioether linkage : Introducing the thiol group via nucleophilic substitution, often under inert atmospheres to prevent oxidation.
Final coupling : Using reagents like EDC/HOBt for amide bond formation between the pyrimidoindole-thioether intermediate and the tetrahydrofuran-methylacetamide moiety.
- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and confirm purity with TLC .
Q. What spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), tetrahydrofuran methylene (δ ~3.5–4.0 ppm), and pyrimidoindole aromatic protons (δ ~6.8–8.2 ppm). Compare with computed spectra from PubChem or quantum chemistry tools .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C28H28N4O4S: 541.1752).
- X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide experimental design?
- Methodological Answer :
- Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, simulate the thioether bond formation’s energy profile to identify rate-limiting steps .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by docking the compound into active sites using AutoDock Vina. Compare results with experimental IC50 values to validate models .
- Machine learning : Train models on PubChem data to predict solubility or stability under varying pH/temperature conditions .
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compile data from analogs (e.g., pyrimidoindole derivatives in and ). Use statistical tools (e.g., ANOVA) to assess variability in IC50 values across cell lines or assay conditions.
- Mechanistic studies : Perform knockdown/rescue experiments to confirm target specificity. For example, if apoptosis induction is disputed, measure caspase-3/7 activation via luminescence assays .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS. Identify metabolites using fragmentation patterns .
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Use HPLC-PDA to track degradation products and infer labile groups (e.g., acetamide hydrolysis) .
- Computational prediction : Tools like ADMET Predictor or SwissADME estimate metabolic sites (e.g., CYP450 oxidation of tetrahydrofuran methyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
